Cross-Coupling Reactivity vs. Non-Halogenated Parent
The 7-bromo substituent enables palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are impossible with the non-halogenated parent scaffold (CAS 18504-81-9). While specific coupling yields are condition-dependent and not universally reported for this exact scaffold, the bromine atom provides a well-established reactivity advantage. Aryl bromides are known to participate in oxidative addition to Pd(0) with rates 1-2 orders of magnitude higher than aryl chlorides and are compatible with a broader range of coupling partners, directly impacting synthetic accessibility [1].
| Evidence Dimension | Synthetic utility – capacity for Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Reactive toward oxidative addition with Pd(0); established leaving group for Suzuki, Heck, and Buchwald couplings |
| Comparator Or Baseline | 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one (CAS 18504-81-9): No halogen handle; unreactive in cross-coupling |
| Quantified Difference | Qualitative: brominated derivative enables C-C and C-N bond formation; non-halogenated analog does not |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Pd(PPh₃)₄, base, dioxane/H₂O, 80-100 °C) |
Why This Matters
A scientist requiring a derivatizable scaffold must purchase the brominated compound; the non-halogenated parent cannot progress beyond simple amide/ester conjugations without additional functionalization steps.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
